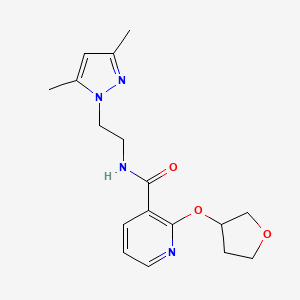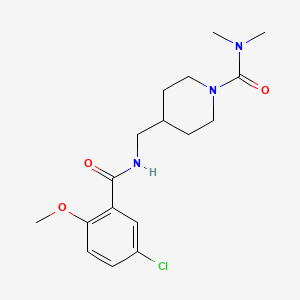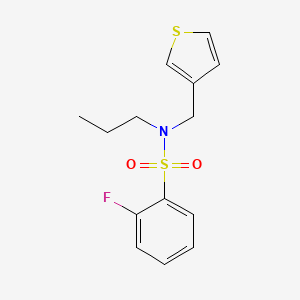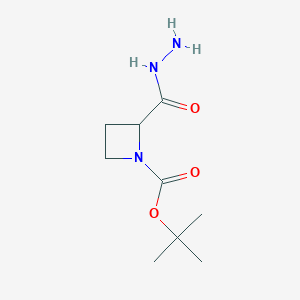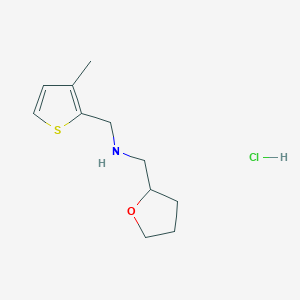![molecular formula C10H13LiN2O2S B2902624 Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate CAS No. 2060024-27-1](/img/structure/B2902624.png)
Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate” is a chemical compound with the CAS Number: 2060024-27-1 . It has a molecular weight of 232.23 . The IUPAC name for this compound is lithium 2-(2-((1-cyclopropylethyl)amino)thiazol-4-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.23 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.作用机制
The exact mechanism of action of lithium in the treatment of mental health disorders is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Lithium also appears to have neuroprotective effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Lithium has been found to have a wide range of biochemical and physiological effects in the body. It can affect the activity of various enzymes and proteins, alter the expression of certain genes, and regulate the levels of certain ions and neurotransmitters. Lithium has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Lithium has several advantages as a research tool, including its ability to modulate neurotransmitter levels, its neuroprotective effects, and its potential therapeutic applications in mental health disorders. However, there are also limitations to its use in laboratory experiments, including its potential toxicity at high doses, its narrow therapeutic window, and the need for careful monitoring of blood levels.
未来方向
There are several potential future directions for research on lithium, including the development of new lithium-based drugs with improved safety and efficacy profiles, the exploration of its potential applications in other neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular and cellular levels. Additionally, there is a growing interest in the use of lithium in regenerative medicine and tissue engineering, where it has been shown to have potential applications in bone and cartilage regeneration.
合成方法
Lithium is primarily obtained through the process of mining and extraction from ores such as spodumene, lepidolite, and petalite. The element can also be produced through the process of electrolysis of lithium chloride and potassium chloride.
科学研究应用
Lithium has been extensively studied for its potential therapeutic applications in various mental health disorders, including bipolar disorder, depression, and schizophrenia. Research has shown that lithium can help stabilize mood, reduce suicidal tendencies, and improve cognitive function in patients with these conditions.
属性
IUPAC Name |
lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVZVBPDCREHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2902543.png)
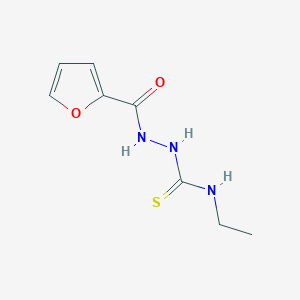
![(Z)-3-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2902545.png)
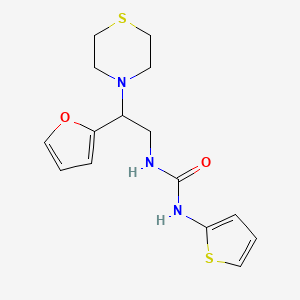
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)
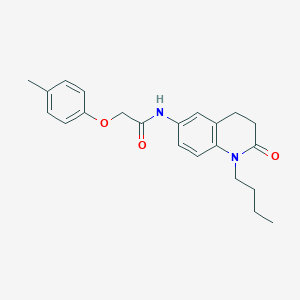
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2902549.png)
![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2902550.png)
